![molecular formula C15H19O4- B1265343 pentalenolactone D(1-)](/img/structure/B1265343.png)
pentalenolactone D(1-)
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Overview
Description
Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.
Scientific Research Applications
Biosynthesis and Enzymatic Studies
Biosynthetic Pathways : Pentalenolactone D plays a role in the biosynthesis of various sesquiterpenoid antibiotics. Studies have shown the involvement of specific enzymes in converting precursor substances to pentalenolactone D and other related compounds (Seo et al., 2011).
Enzymatic Inhibition and Cell Metabolism : Pentalenolactone D acts as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase, influencing glucose metabolism in various eukaryotic cells. This inhibition impacts glycolysis and gluconeogenesis in cells (Duszenko et al., 1982).
Pharmacological and Biological Effects
Inhibition of Cell Proliferation : Pentalenolactone has been studied for its effect on inhibiting vascular smooth muscle cell proliferation, mediated by interference in the ERK1/2 cascade, a signaling pathway important in cell growth (Ikeda et al., 2001).
Sensitization to Hyperthermia : In certain contexts, pentalenolactone has been observed to sensitize cells to hyperthermia, particularly in conditions where ATP synthesis is compromised, such as hypoxia (Nagle et al., 1985).
Chemical Synthesis and Analysis
Synthetic Approaches : Research has been conducted on the synthesis of pentalenolactone D and related compounds, exploring methods like enantiospecific synthesis from natural products like glucose (Pellegrinet & Spanevello, 1997).
Biochemical Characterization : The biochemical properties of enzymes involved in the biosynthesis of pentalenolactone, such as PtlF, a short-chain dehydrogenase, have been studied to understand their role in the biosynthetic pathway (You et al., 2007).
properties
Product Name |
pentalenolactone D(1-) |
---|---|
Molecular Formula |
C15H19O4- |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1 |
InChI Key |
MRLXXQBBRNRWDA-LIEMUPCESA-M |
Isomeric SMILES |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C |
Canonical SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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